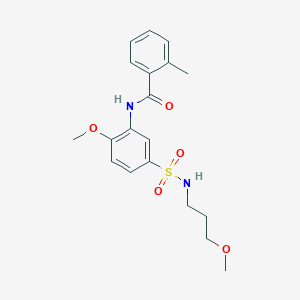
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide, also known as MPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSB belongs to the class of sulfonamide compounds, which have been widely used in the treatment of various diseases, including diabetes, cancer, and infectious diseases.
Scientific Research Applications
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. Studies have shown that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been investigated for its anti-inflammatory and neuroprotective effects. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been shown to reduce inflammation in animal models of arthritis and neurodegenerative diseases. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to protect neurons from damage caused by oxidative stress, which is implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is not fully understood. However, studies have suggested that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide can induce cell cycle arrest, inhibit angiogenesis, and reduce the production of inflammatory cytokines. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to increase the activity of antioxidant enzymes and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to investigate the effects of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide on specific cellular processes without affecting other pathways. However, one of the limitations of using N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. Another area of research is the investigation of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide's potential as a therapeutic agent for neurodegenerative diseases. Furthermore, studies are needed to determine the optimal dosage and administration methods for N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide in different disease models. Finally, the development of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide derivatives with improved solubility and bioavailability may also be an area of future research.
Conclusion
In conclusion, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is a promising chemical compound that has shown potential therapeutic applications in various disease models. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, optimal dosage, and administration methods. Overall, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide represents an exciting avenue for future research in the field of medicinal chemistry.
Synthesis Methods
The synthesis of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-methoxypropylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with 2-methylbenzoyl chloride to yield N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. The overall yield of this synthesis method is approximately 50%.
properties
IUPAC Name |
N-[2-methoxy-5-(3-methoxypropylsulfamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-7-4-5-8-16(14)19(22)21-17-13-15(9-10-18(17)26-3)27(23,24)20-11-6-12-25-2/h4-5,7-10,13,20H,6,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFADSKZYJZNZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methoxy-5-[(3-methoxypropyl)sulfamoyl]phenyl}-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

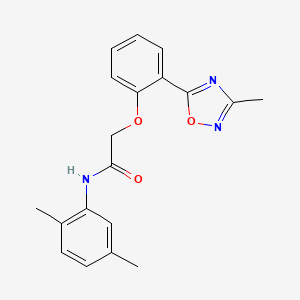
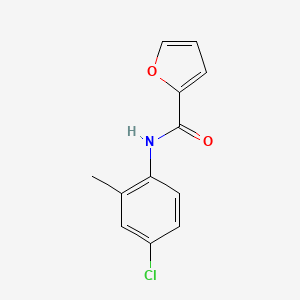
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
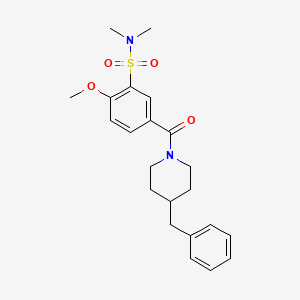
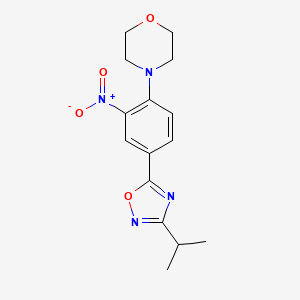
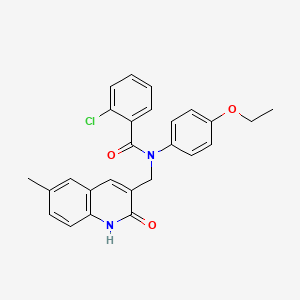
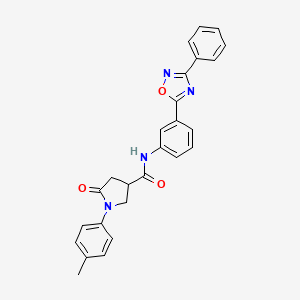


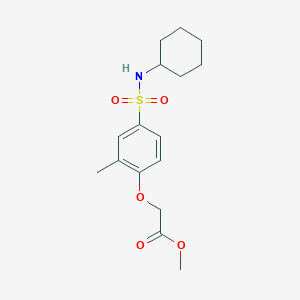
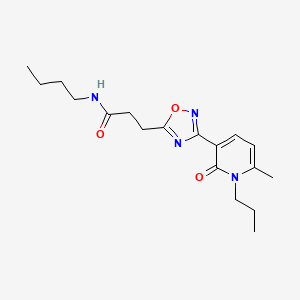

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)
